The compound "Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate" is a chemical of interest in the field of medicinal chemistry due to its structural similarity to various bioactive molecules. Research has been conducted on related compounds, which exhibit a range of biological activities and have potential applications in the treatment of diseases such as Alzheimer's and as antagonists for certain receptors.
In the realm of medicinal chemistry, the synthesis of related compounds has shown significant potential. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, has been described. This synthesis involves a series of reactions including methoxylation, oxidation, and bromination, leading to the final product with an overall yield of 67%1. Such compounds are valuable in the development of treatments for neurological disorders.
As mentioned earlier, related compounds have been identified as potent and selective AChE inhibitors, which is a key therapeutic target in Alzheimer's disease. The inhibition of AChE is a well-established approach to increase the levels of acetylcholine in the brain, thereby improving cognitive function in Alzheimer's patients. The research on ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate supports the potential of naphthyridine derivatives in this field2.
The reaction of methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide has been studied, leading to various esters. This research demonstrates the versatility of naphthyridine derivatives in organic synthesis, where the introduction of bromine can lead to different products depending on the reaction conditions and the presence of substituents3.
Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by a bromine atom at the sixth position, a carbonyl group at the second position, and a methyl ester group at the third position. Its molecular formula is CHBrNO and it has a CAS number of 335031-10-2. The compound's unique structure makes it versatile in organic synthesis and medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic properties .
The synthesis of methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves several steps. A common method includes the cyclization of appropriate precursors under controlled conditions. For instance:
Industrial production may employ continuous flow reactors to enhance efficiency and maintain consistent quality.
Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate features a complex molecular structure that can be analyzed as follows:
The molecular geometry allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry .
Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate can undergo several types of chemical reactions:
These reactions enable the synthesis of various derivatives that may possess distinct biological activities .
The mechanism of action for methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate primarily involves its interaction with biological targets:
Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate exhibits several notable physical and chemical properties:
These properties influence its behavior in chemical reactions and biological assays .
Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate has diverse applications in scientific research:
The 1,8-naphthyridine ring system consists of a bicyclic aromatic framework formed by fusion of two pyridine rings at the 1 and 8 positions, creating a planar, electron-deficient heterocycle with two nitrogen atoms in a proximal orientation. This unique topology enables significant electronic delocalization and metal chelation capabilities, allowing the core to engage in coordinate covalent bonds with divalent metal ions (e.g., Zn²⁺, Mg²⁺) through its adjacent nitrogen atoms [4]. The system’s hydrogen-bonding aptitude—acting as both donor and acceptor—facilitates supramolecular interactions with biological targets, underpinning its prevalence in enzyme inhibition [3]. These properties synergize to create a versatile pharmacophoric template adaptable to diverse therapeutic applications.
Recent studies confirm that substitutions at the C2, C3, C4, and C6 positions modulate electronic density and steric bulk, directly influencing biological activity. For example, electron-withdrawing groups at C6 (e.g., bromo) enhance electrophilic character and intermolecular binding affinity, while ester or carboxylate moieties at C3 serve as hydrogen-bonding anchors [3] [8]. The table below summarizes structure-activity relationships (SAR) for key positions:
Table 1: SAR of 1,8-Naphthyridine Substituents
Position | Functional Group | Electronic Effect | Biological Consequence |
---|---|---|---|
C2 | Ketone | Electron-withdrawing | Enhanced kinase inhibition |
C3 | Ester/Carboxylic acid | Polar, H-bond acceptor | Improved solubility & target binding |
C4 | Saturation (tetrahydro) | Reduced aromaticity | Increased conformational flexibility |
C6 | Bromo | Electron-withdrawing | Higher electrophilicity & cross-coupling reactivity |
Functionally, the core demonstrates profound bioisosterism with quinoline and naphthalene systems, enabling its integration into scaffolds targeting DNA gyrase, topoisomerases, and metalloenzymes like carbonic anhydrase (CA) and alkaline phosphatase (ALP) [6]. Derivatives exhibit dual inhibitory activity against CA-IX/XII and ALP—enzymes overexpressed in hypoxic tumors and rheumatoid arthritis—validating the scaffold’s capacity for multi-target engagement [3].
The systematic IUPAC name Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate delineates the compound’s polycyclic backbone and substituent topology. Deconstruction reveals:
Stereochemically, the tetrahydro modification generates a chiral center at C3, where the ester and hydrogen substituents create two enantiomers (R) and (S). This stereogenicity influences conformational stability and target binding; however, most synthetic routes yield racemic mixtures unless chiral auxiliaries or asymmetric catalysis is employed [5]. Crystallographic analyses confirm that the partially saturated ring adopts a half-chair conformation, with the bromo substituent and ester group oriented perpendicularly to minimize steric strain [9].
Table 2: Atom-Specific Properties
Atom Position | Bond Type | Stereochemical Role |
---|---|---|
C2 | sp² (ketone) | Planar, enables enolization |
C3 | sp³ (chiral center) | Dictates enantiopurity |
C4 | sp³ | Conformational flexibility |
C6 | C-Br bond | Electrophilic site for cross-coupling |
The therapeutic journey of 1,8-naphthyridines began with the serendipitous discovery of nalidixic acid in 1962 as the first naphthyridine-based antibacterial agent, functioning as a DNA gyrase inhibitor [6] [4]. This breakthrough validated the scaffold’s capacity for nucleic acid interaction and spurred structural optimization. The 1980s–1990s witnessed fluorination at C6, yielding fluoroquinolone-like derivatives (e.g., enoxacin, gemifloxacin) with enhanced Gram-negative and Gram-positive coverage, attributed to improved membrane penetration and topoisomerase IV inhibition [6].
The 21st century saw diversification into non-antibacterial domains:
Table 3: Key Pharmacophoric Milestones
Era | Compound Class | Therapeutic Advancement |
---|---|---|
1960s | Nalidixic acid analogues | Pioneered DNA gyrase inhibition |
1980s–1990s | 6-Fluoro-1,8-naphthyridines | Broad-spectrum antibacterials (e.g., enoxacin) |
2000s–Present | Tetrahydro-carboxylates | Targeted enzyme inhibition & CNS modulation |
The emergence of tetrahydro-1,8-naphthyridine carboxylates—exemplified by Methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate—represents a strategic shift towards partial saturation. This modification enhances conformational plasticity for protein binding while retaining synthetic versatility, positioning the scaffold for future drug discovery [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: